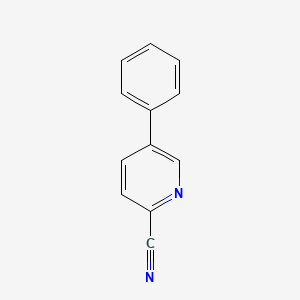

5-Phenylpyridine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMAKWRPGGQFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359054 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-45-7 | |

| Record name | 5-phenylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Chalcones with Malononitrile (Knoevenagel-type Cyclization)

One of the widely reported methods involves the condensation of chalcones with malononitrile under basic conditions, leading to substituted pyridine carbonitriles. This method generally proceeds via conjugate addition of malononitrile anion to the chalcone, followed by cyclization and aromatization to yield the pyridine ring.

- Procedure: Chalcones (α,β-unsaturated ketones) bearing aryl substituents are reacted with malononitrile in the presence of a base such as potassium hydroxide in methanol. The reaction is typically refluxed for about 2 hours, then cooled and purified by preparative thin-layer chromatography or recrystallization.

- Mechanism: The malononitrile anion adds to the β-carbon of the chalcone, followed by nucleophilic attack on the nitrile group leading to imine intermediates. Subsequent intramolecular dehydrative cyclization forms a dihydropyridine intermediate that oxidizes to the aromatic this compound.

- Yields: Good yields are reported, typically above 70% depending on substituents on the chalcone phenyl ring.

- Example: Synthesis of 2-methoxypyridine-3-carbonitriles with aryl substituents was achieved in yields ranging from 70-90% using this method, with full characterization by NMR and mass spectrometry.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Chalcone + malononitrile + KOH in MeOH | Conjugate addition intermediate |

| 2 | Reflux 2 hours | Cyclization to dihydropyridine |

| 3 | Oxidation (air or mild oxidant) | Aromatic this compound |

Multi-Component Reactions (MCR) Using Aldehydes, Malononitrile, and Thiols

Another synthetic approach involves multi-component reactions combining aldehydes, malononitrile, and thiols in the presence of biocatalysts or chemical catalysts to afford substituted pyridine carbonitriles.

- Procedure: A mixture of an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and a thiol is stirred in ethanol at mild temperatures (40 °C) for extended periods (up to 18 h) with a catalyst such as porcine pancreas lipase (PPL).

- Advantages: This method provides a green and efficient route with high yields (up to 88%) and mild reaction conditions.

- Characterization: Products are confirmed by NMR, mass spectrometry, and elemental analysis.

- Example: 2-Amino-4-phenyl-6-(p-tolylthio)pyridine-3,5-dicarbonitrile derivatives were synthesized with yields ranging from 52% to 88% depending on substituents.

| Entry | Aldehyde Substituent | Thiol Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 5a | 4-Cyanophenyl | 4-Methylphenyl | 88 | 298 |

| 5c | Phenyl | 4-Chlorophenyl | 52 | 223 |

| 5d | Phenyl | 4-Bromophenyl | 74 | 255-257 |

Condensation of Aminodiesters with Enones

A classical method for preparing pyridine-2,3-dicarboxylic acid derivatives (structurally related to this compound) involves the condensation of aminodiesters with enones.

- Procedure: Aminodiesters (e.g., 1-amino-1,2-ethylenedicarboxylic acid esters) are reacted with enones (such as 1-phenyl-2-dimethylaminoacrolein) in organic solvents or neat conditions.

- Reaction Conditions: The reaction can be performed without solvent or in neutral solvents such as alcohols, nitriles, or ethers. Amine solvents are avoided due to side reactions.

- Outcome: The reaction proceeds through formation of 1,4-dihydropyridines that undergo dehydrogenation to give the aromatic pyridine derivatives.

- Relevance: This process provides access to 5-phenyl substituted pyridine-2,3-dicarboxylic acid compounds, which can be further transformed to nitriles by decarboxylation or dehydration steps.

| Reagents | Conditions | Product Type | Notes |

|---|---|---|---|

| Aminodiester + Enone | Solvent or neat, mild heat | 1,4-Dihydropyridine intermediate | Followed by oxidation |

| Oxidation (dehydrogenation) | Mild oxidant or air exposure | Aromatic pyridine-2,3-dicarboxylic acid | Intermediate for nitrile synthesis |

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chalcone + Malononitrile Condensation | Chalcones, Malononitrile, KOH, MeOH | Reflux ~2 h | 70–90 | Simple, good yields, well-characterized | Requires chalcone synthesis |

| Multi-Component Reaction (MCR) | Aldehydes, Malononitrile, Thiols, PPL | 40 °C, 18 h, ethanol | 52–88 | Mild conditions, green catalyst, high yield | Longer reaction time |

| Aminodiester + Enone Condensation | Aminodiesters, Enones | Solvent or neat, mild heat | High (not specified) | Versatile, scalable, intermediates for nitrile | Multi-step, requires oxidation step |

Research Findings and Characterization

- Spectroscopic Characterization: All methods report full characterization of products by ^1H-NMR, ^13C-NMR, COSY, HSQC, HMBC, and mass spectrometry (ESI-HRMS), confirming the pyridine ring formation and substitution pattern.

- Yields and Purity: Yields are generally high, with purity confirmed by melting point determination and elemental analysis.

- Structure-Activity Relationship (SAR): Substituents on the phenyl ring influence yield and biological activity, with larger substituents often improving yield and activity in related bioassays.

- Applications: The synthesized 5-phenylpyridine-2-carbonitriles serve as intermediates for agrochemicals, pharmaceuticals, and as scaffolds in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-Phenylpyridine-2-carbonitrile has demonstrated notable cytotoxic properties against various cancer cell lines. Research indicates that derivatives of pyridine compounds, including this compound, exhibit promising antiproliferative effects.

Cytotoxicity Studies

A study assessing the cytotoxic activity of several pyridine derivatives revealed that this compound exhibited significant activity against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines. The compound showed an IC50 value of approximately 1–5 µM against these cell lines, indicating strong potential as an anticancer agent .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 1.53 |

| DU145 | 1.65 |

| MDA-MB-231 | 1.38 |

This data suggests that this compound could be a candidate for further development in cancer therapeutics.

Synthetic Utility

The synthesis of this compound can be accomplished through various methods, often involving the reaction of pyridine derivatives with carbonitriles in the presence of specific catalysts or reagents. This compound serves as a versatile intermediate in organic synthesis.

Reaction Mechanisms

The typical synthetic route involves the condensation of phenyl-substituted pyridines with malononitrile or similar reagents under basic conditions, leading to high yields of the desired product .

Table 2: Synthetic Methods for this compound

| Method | Conditions | Yield (%) |

|---|---|---|

| Condensation with malononitrile | Basic medium | High |

| Cyclization reactions | Varies by substituent | Moderate |

These synthetic pathways highlight the compound's accessibility for research and industrial applications.

Technological Applications

Beyond its biological implications, this compound has potential applications in materials science due to its photoluminescent properties. The compound emits light when subjected to an electric field, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Photonic Applications

Research into the photonic properties of this compound suggests its utility in developing advanced materials for electronic applications:

Table 3: Potential Technological Applications of this compound

| Application | Description |

|---|---|

| OLEDs | Light-emitting materials |

| Sensors | Detection of chemical species |

| Photovoltaics | Energy conversion devices |

Case Studies and Research Insights

Several case studies have documented the efficacy and mechanisms of action of this compound in preclinical models:

Case Study on HepG2 Cells

In a specific study involving HepG2 cells, treatment with this compound resulted in significant apoptosis induction and cell cycle arrest, suggesting a mechanism through which it exerts its anticancer effects .

Mechanistic Insights

Further investigation into the molecular mechanisms revealed that compounds similar to this compound modulate key signaling pathways involved in cell proliferation and survival, underscoring their therapeutic potential.

Wirkmechanismus

The mechanism of action of 5-Phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-Phenylpyridine-2-carbonitrile

- CAS Number : 39065-45-7

- Molecular Formula : C₁₂H₈N₂

- Molecular Weight : 194.23 g/mol

- Synonyms: 2-Cyano-5-phenylpyridine; 5-Phenyl-pyridine-2-carbonitrile

Structural Features: The compound consists of a pyridine ring substituted with a phenyl group at the 5-position and a nitrile (-CN) group at the 2-position. The nitrile group imparts strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparison with Structural Analogs

A systematic comparison is presented below, focusing on substituent effects, synthetic pathways, and applications.

Halogenated Derivatives

Key Differences :

Amino-Substituted Derivatives

Key Differences :

- Amino groups act as directing groups in synthesis, unlike the phenyl group in the target compound.

- Branched alkylamino substituents (e.g., ) improve membrane permeability in bioactive molecules .

Complex Heterocyclic Systems

Key Differences :

Acetyl and Sulfanyl Derivatives

Biologische Aktivität

5-Phenylpyridine-2-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions. The synthesis typically involves the reaction of suitable phenyl and pyridine derivatives with cyanide sources under controlled conditions. Characterization of the compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. In one study, this compound was tested against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results indicated that it exhibited significant cytotoxic effects with IC50 values below 100 µM for several derivatives, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | <100 | Strong cytotoxicity |

| DU145 | <100 | Moderate cytotoxicity |

| MDA-MB-231 | <100 | Variable cytotoxicity |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity . In a comparative study of various pyridine derivatives, it was found to inhibit the growth of several bacterial strains effectively. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl ring significantly influence the biological activity of this compound. Substituents such as methoxy or halogen groups enhance its potency against specific targets, while larger substituents may improve selectivity towards cancer cells .

Key Findings from SAR Studies:

- Substituent Effects : Introduction of electron-donating groups (e.g., methoxy) increases activity.

- Positioning Matters : Substituents at different positions on the phenyl ring yield varying degrees of cytotoxicity.

- Compound Variability : Different derivatives exhibit a broad spectrum of activity against various biological targets.

Case Study 1: Anticancer Activity

In a study published in 2019, researchers synthesized several pyridine derivatives, including this compound, and evaluated their anticancer properties against multiple cell lines. The findings demonstrated that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating their potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones in agar diffusion assays, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. Table 1: Key Synthetic Derivatives and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.